1-Cyanoethyl 2-aminobenzoate

Description

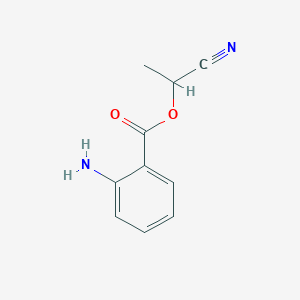

Structure

2D Structure

3D Structure

Properties

CAS No. |

174574-55-1 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.2 g/mol |

IUPAC Name |

1-cyanoethyl 2-aminobenzoate |

InChI |

InChI=1S/C10H10N2O2/c1-7(6-11)14-10(13)8-4-2-3-5-9(8)12/h2-5,7H,12H2,1H3 |

InChI Key |

YDQCEGDOSQCMKB-UHFFFAOYSA-N |

SMILES |

CC(C#N)OC(=O)C1=CC=CC=C1N |

Canonical SMILES |

CC(C#N)OC(=O)C1=CC=CC=C1N |

Synonyms |

Propanenitrile, 2-[(2-aminobenzoyl)oxy]- (9CI) |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Pathways of the Aminobenzoate Core

The 2-aminobenzoate (B8764639) (anthranilate) core of the molecule possesses both nucleophilic and electrophilic characteristics. The amino group (-NH₂) and the aromatic ring act as nucleophilic centers, while the carbonyl carbon of the ester group is electrophilic.

The amino group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, the position para to the amino group is occupied by the ester functionality. The electron-donating resonance effect of the amino group increases the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

Conversely, the amino group itself is nucleophilic and can participate in reactions with various electrophiles. However, it has been reported that the nucleophilicity of the amino functional group in anthranilic acid is lower than that of aniline, which can influence the kinetics of such reactions. nih.gov

The carbonyl carbon of the ester group is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is fundamental to the transformations at the ester functionality, as discussed in the following section. Amide bond formation, a key reaction in biological systems, proceeds via the attack of a nucleophilic amine on a proximal ester carbonyl. nih.gov

The charge distribution within aminobenzoate derivatives is crucial in determining their reactivity. While the amino group is a primary site for protonation in an aqueous environment, in the gas phase, protonation of the carbonyl oxygen can be preferred. rsc.org This highlights the influence of the reaction environment on the molecule's reactive sites.

Transformations at the Amino and Ester Functionalities

The amino and ester groups of 1-Cyanoethyl 2-aminobenzoate are prone to a variety of chemical transformations.

Reactions of the Amino Group:

The primary amino group can be acylated, alkylated, and can participate in condensation reactions. For instance, the reaction of 2-aminobenzoates with acyl chlorides or isocyanates can lead to the formation of quinazolinone derivatives. researchgate.net The amino group can also be a site for Michael addition reactions, a characteristic that is particularly relevant in the context of the cyanoethyl substituent.

Reactions of the Ester Functionality:

The ester group can undergo hydrolysis, transesterification, and aminolysis. The hydrolysis of 2-aminobenzoate esters is of particular interest due to the intramolecular participation of the neighboring amino group.

Intramolecular General Base Catalyzed Ester Hydrolysis:

Research on various 2-aminobenzoate esters has revealed a mechanism of intramolecular general base catalysis by the ortho-amino group. researchgate.net In this mechanism, the amino group facilitates the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the ester. This results in a significant rate enhancement compared to the hydrolysis of corresponding para-substituted aminobenzoate or benzoate (B1203000) esters. researchgate.net While this compound has not been explicitly studied in this context, it is reasonable to infer that it would undergo a similar intramolecularly catalyzed hydrolysis.

The pseudo-first-order rate constants for the hydrolysis of several 2-aminobenzoate esters are pH-independent over a range from pH 8 down to the pKa of the amino group's conjugate acid. researchgate.net This is a key indicator of intramolecular catalysis.

| Ester of 2-Aminobenzoic Acid | Rate Enhancement vs. para-substituted ester | Rate Enhancement vs. benzoate ester | Reference |

|---|---|---|---|

| Trifluoroethyl ester | ~50-100 fold | ~50-100 fold | researchgate.net |

| Phenyl ester | ~50-100 fold | ~50-100 fold | researchgate.net |

| p-Nitrophenyl ester | ~50-100 fold | ~50-100 fold | researchgate.net |

Reactivity Profiles of the Cyanoethyl Substituent

The cyanoethyl group (-CH₂CH₂CN) introduces a unique set of reactive possibilities for the molecule. Acrylonitrile (B1666552) (H₂C=CHCN), from which the cyanoethyl group is formally derived, is a well-known Michael acceptor. wikipedia.org This reactivity is retained in the cyanoethyl group, making it susceptible to nucleophilic attack.

The reaction of protic nucleophiles with acrylonitrile, termed cyanoethylation, is a common method for introducing the cyanoethyl group. wikipedia.org In the context of this compound, the cyanoethyl group itself can react with nucleophiles.

Michael Addition:

The carbon-carbon double bond in acrylonitrile is activated by the electron-withdrawing nitrile group, making the β-carbon electrophilic. While the double bond is saturated in the cyanoethyl group, under certain conditions, elimination of the 2-aminobenzoate leaving group could regenerate an acrylonitrile-like system, which would then be susceptible to Michael addition by a nucleophile.

Furthermore, the amino group of one molecule of this compound could potentially act as a nucleophile in a Michael addition to the cyanoethyl group of another molecule, leading to dimerization or oligomerization, although this has not been specifically reported. Lipases have been shown to catalyze the Michael addition of primary and secondary amines to acrylonitrile. researchgate.net

Other Reactions:

The nitrile group (-C≡N) can undergo hydrolysis to a carboxylic acid or reduction to a primary amine. These transformations would significantly alter the chemical properties of the molecule.

Intramolecular Cycloaddition Reactions and Their Mechanistic Underpinnings

The structure of this compound, with its proximate amino and ester functionalities, as well as the flexible cyanoethyl chain, suggests the possibility of intramolecular cyclization reactions. Such reactions are often thermodynamically favored due to the formation of stable ring structures.

In the case of this compound, an intramolecular reaction could potentially occur between the amino group and the cyano group of the cyanoethyl substituent. This could lead to the formation of a heterocyclic ring system. The reaction of N,N-disubstituted cyanamides containing a carbonyl group can undergo regiospecific intramolecular cyclization to form imidazoles and oxazoles. acs.org

Another possibility is the formation of quinolone derivatives. The synthesis of quinolones often involves the cyclization of substituted anilines. For example, N-substituted-4-quinolones can be synthesized via intramolecular aromatic nucleophilic substitution. nih.gov While this typically involves different substitution patterns, it highlights the propensity of aminobenzoate derivatives to undergo cyclization to form quinolone structures.

Rearrangement Reaction Pathways in Related Anthranilate Derivatives

Anthranilate derivatives are known to undergo various rearrangement reactions, often leading to the formation of heterocyclic compounds. These rearrangements can be initiated by heat, light, or chemical reagents.

One notable rearrangement is the Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon atom. While this compound is an ester, not an amide, related transformations of anthranilate derivatives are well-documented. For example, an electrooxidative Hofmann rearrangement of phthalimides provides access to anthranilate derivatives. nih.gov These generated anthranilates can then undergo further transformations such as hydrolysis, transesterification, and cyclization. nih.gov

The study of the rearrangement of 2-oxo-2-phenylethyl 2-aminobenzoate in the presence of ammonium (B1175870) acetate (B1210297) to yield 2-hydroxymethyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one demonstrates a facile pathway for the construction of dihydroquinazolinone scaffolds from anthranilate esters. arkat-usa.org This type of rearrangement, involving the incorporation of the ester and amino functionalities into a new heterocyclic ring, could be a potential reaction pathway for this compound under similar conditions, likely leading to a dihydroquinazolinone with a cyanoethyl-substituted hydroxymethyl group at the 2-position.

The mechanism of the anthranilate rearrangement itself has been a subject of study, indicating the importance of such transformations in the chemistry of this class of compounds. uq.edu.au

| Rearrangement Reaction | General Transformation | Potential Relevance to this compound | Reference |

|---|---|---|---|

| Hofmann Rearrangement | Primary amide to primary amine with loss of one carbon atom. | While not directly applicable, it is a key reaction for synthesizing anthranilate precursors and highlights the reactivity of related nitrogen-containing functionalities. | nih.gov |

| Beckmann Rearrangement | Oxime to amide. | Relevant in the broader context of nitrogen-containing functional group rearrangements. | |

| Curtius Rearrangement | Acyl azide (B81097) to isocyanate. | Another important rearrangement involving nitrogen-containing functional groups. | |

| Lossen Rearrangement | O-Acyl hydroxamic acid to isocyanate. | A related rearrangement that proceeds under mild conditions. | |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Could be a potential pathway for intramolecular cyclization or rearrangement involving the aminobenzoate core. |

Synthesis and Exploration of Derivatives and Analogues

Structural Diversification through Modifications of the Cyanoethyl Group

The cyanoethyl group in 1-cyanoethyl 2-aminobenzoate (B8764639) is not merely a passive component of the molecule; it presents opportunities for a variety of chemical transformations. While often employed as a protecting group in oligonucleotide synthesis due to its stability under acidic conditions and facile removal with mild base, its reactivity can be harnessed for further structural diversification google.comumich.edu.

One of the primary reactions involving the cyanoethyl group is its removal, or deprotection, which typically proceeds via a β-elimination mechanism in the presence of a base to yield acrylonitrile (B1666552) sigmaaldrich.com. This process is fundamental in synthetic strategies where the temporary protection of a hydroxyl or other functional group is required sigmaaldrich.com.

Beyond complete removal, the nitrile functionality of the cyanoethyl group can undergo several characteristic reactions. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively chemistrysteps.com. This transformation would convert the cyanoethyl group into a carboxyethyl group. The hydrolysis proceeds through an amide intermediate, which can also be isolated under controlled conditions chemistrysteps.com.

Reduction of the nitrile group offers another avenue for diversification. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, thereby transforming the cyanoethyl moiety into an aminopropyl group libretexts.org. This introduces a new basic center into the molecule, significantly altering its chemical properties.

The carbon atom alpha to the nitrile group exhibits some acidity and can be a site for alkylation or other C-C bond-forming reactions, although this is less common for β-alkoxy nitriles compared to other nitrile derivatives acs.org.

Table 1: Potential Modifications of the Cyanoethyl Group

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Deprotection (β-elimination) | Mild base (e.g., DBU, aqueous ammonia) | Alkene (acrylonitrile byproduct) |

| Hydrolysis | Acid or base with water | Carboxylic acid or Carboxylate |

| Reduction | LiAlH₄ followed by aqueous workup | Primary amine |

Functionalization Strategies for the Aminobenzoate Aromatic Ring

The aminobenzoate aromatic ring of 1-cyanoethyl 2-aminobenzoate is amenable to a variety of electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups. The amino and ester groups on the ring direct the position of incoming electrophiles. The amino group is a strong activating group and is ortho-, para-directing, while the ester group is a deactivating group and is meta-directing. Their combined influence dictates the regioselectivity of substitution reactions.

N-Alkylation and N-Acylation: The amino group can be readily alkylated or acylated. For instance, N-methylation of methyl anthranilate can be achieved using methylating agents like dimethyl sulfate or methyl iodide google.com. Reductive alkylation with formaldehyde and hydrogen in the presence of a catalyst is another method to introduce a methyl group on the nitrogen google.com. Acylation of the amino group can be performed using various acyl chlorides, leading to the formation of N-acyl anthranilate derivatives.

Electrophilic Aromatic Substitution:

Nitration: The nitration of methyl benzoate (B1203000), a related compound, typically yields the meta-substituted product due to the electron-withdrawing nature of the ester group nih.gov. For an anthranilate ester, the activating amino group would direct nitration to the positions ortho and para to it (positions 3 and 5). The presence of both activating and deactivating groups can lead to a mixture of products, and the reaction conditions would need to be carefully controlled.

Halogenation: Halogenation of the aromatic ring can be achieved using standard halogenating agents. The position of halogenation will be influenced by the directing effects of the existing substituents.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation can introduce acyl and alkyl groups onto the aromatic ring, although the presence of the deactivating ester group can make these reactions challenging.

Table 2: Functionalization of the Aminobenzoate Moiety

| Reaction Type | Reagents/Conditions | Position of Substitution |

| N-Alkylation | Dimethyl sulfate or Methyl iodide | N-position of the amino group |

| N-Acylation | Acyl chlorides | N-position of the amino group |

| Nitration | Nitric acid/Sulfuric acid | Positions ortho/para to the amino group |

| Halogenation | Halogenating agents (e.g., Br₂/FeBr₃) | Positions ortho/para to the amino group |

Design and Synthesis of Nitrogen Heterocycles Incorporating Anthranilate Scaffolds

Anthranilic acid and its derivatives, such as anthranilate esters, are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of both an amino group and a carboxylate (or ester) functionality allows for cyclization reactions to form fused ring systems.

Quinazolinones: One of the most common applications of anthranilate derivatives is in the synthesis of quinazolinones. These can be prepared through the condensation of an anthranilamide with an aldehyde, followed by oxidation researchgate.net. Alternatively, N-substituted anthranilamides can react with isocyanides and arylboronic acids in a palladium-catalyzed three-component coupling to yield 2,3-disubstituted quinazolinones . The Niementowski reaction, involving the condensation of anthranilic acid with amides, is a classical method for forming 4(3H)-quinazolinones mdpi.com. A more direct approach involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate, which is then treated with an amine to furnish the quinazolinone derivative google.com.

Acridones: The synthesis of acridones, another important class of nitrogen heterocycles, can also be achieved starting from anthranilic acid. A modular three-step strategy involves the condensation of an anthranilic acid derivative with a phenol derivative, followed by regioselective annulation to form the tetracyclic acridone core ki.seglenresearch.com. The Ullmann condensation of an o-halobenzoic acid with a substituted aniline to give an N-phenylanthranilic acid, which is then cyclized in the presence of a strong acid, is a traditional route to acridones nih.gov. Diazotization of anthranilic acid can also lead to acridone formation through a benzyne intermediate semanticscholar.org.

Table 3: Heterocycles from Anthranilate Scaffolds

| Heterocycle | Synthetic Precursors | Key Reaction Type |

| Quinazolinone | Anthranilamide, Aldehyde | Condensation, Oxidation |

| Quinazolinone | N-substituted anthranilamide, Isocyanide, Arylboronic acid | Palladium-catalyzed coupling |

| Acridone | Anthranilic acid, Phenol derivative | Condensation, Annulation |

| Acridone | o-Halobenzoic acid, Substituted aniline | Ullmann condensation, Cyclization |

Development of Novel Hybrid Molecules Containing Cyanoethyl Aminobenzoate Units

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores into a single molecule, is a growing strategy in drug discovery to create compounds with enhanced efficacy or novel mechanisms of action nih.govgoogle.com. The anthranilic acid scaffold is a popular building block for the design of such hybrid molecules due to its own biological activities and its synthetic versatility ki.senih.gov.

Recent research has focused on synthesizing novel hybrids of anthranilic acid with other bioactive moieties. For example, hybrid molecules have been created by linking anthranilic acid derivatives with 4-amino-7-chloroquinoline-based amines via a 1,3,4-oxadiazole linker glenresearch.com. In another study, a hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine was synthesized, and this hybrid was further derivatized by acylation with various acyl chlorides to produce a library of diamides nih.gov. These studies highlight the potential of using the anthranilate core to construct complex molecules with potentially synergistic biological activities.

While specific examples of hybrid molecules derived directly from this compound are not extensively reported, the synthetic strategies employed for other anthranilate derivatives could be readily adapted. The cyanoethyl group could be retained in the final hybrid molecule, or it could be modified as discussed in section 4.1 to introduce additional functionality.

Related Cyanoethylated Aromatic Compounds as Probes in Synthetic Studies

Cyanoethylated aromatic compounds, particularly those with reactive handles, have potential applications as chemical probes to study biological systems and to facilitate complex synthetic transformations. The cyanoethyl group itself can serve as a useful tag or protecting group in multistep synthesis semanticscholar.org.

The nitrile functionality in cyanoethylated compounds can participate in "click chemistry" reactions, which are high-yielding, wide in scope, and easy to perform. For example, the nitrile function of 2-cyanobenzothiazole (a related cyanoethylated aromatic compound) can react with a β-aminothiol in a "CBT-Cys click" reaction to form a 4,5-dihydro-1,3-thiazole. This type of bioorthogonal ligation is valuable for labeling biomolecules in complex biological environments. While the cyanoethyl group in this compound is attached via an ether linkage rather than directly to the aromatic ring, the principle of using the nitrile for conjugation could be explored.

Furthermore, the aromatic amine portion of the molecule can be derivatized to create fluorescent probes. Aromatic secondary amines have been functionalized to create sensitive probes for nitric oxide (NO). The anthranilate moiety itself is fluorescent, and modifications to the aromatic ring or the cyanoethyl group could modulate its photophysical properties, leading to the development of novel sensors or imaging agents.

The synthesis of disperse dyes often involves intermediates derived from the cyanoethylation of aromatic amines, highlighting their utility as building blocks in materials science mdpi.com. The structure-activity relationships of such dyes are an active area of research mdpi.com.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific NMR data for 1-Cyanoethyl 2-aminobenzoate (B8764639) is not available in the searched resources. A detailed analysis would require experimental spectra.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

An experimental ¹H NMR spectrum for 1-Cyanoethyl 2-aminobenzoate is not available. A hypothetical analysis would predict signals for the aromatic protons of the aminobenzoate ring, the methine proton (CH), and the methylene (B1212753) protons (CH₂) of the cyanoethyl group, each with specific chemical shifts and coupling patterns.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

An experimental ¹³C NMR spectrum for this compound is not available. A detailed structural elucidation would require the identification of carbon signals corresponding to the carbonyl group, the aromatic carbons, the cyano group, and the aliphatic carbons of the ethyl chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

A specific IR spectrum for this compound could not be found. An analysis would focus on identifying characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ester, the C≡N stretch of the nitrile, and various vibrations associated with the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Experimental mass spectrometry data for this compound is not available. Analysis of the mass spectrum would be necessary to confirm the molecular weight and to propose a fragmentation pathway based on the observed fragment ions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule and predicting its reactivity. technologynetworks.comaps.org These calculations solve the Schrödinger equation, often with approximations, to determine properties like molecular orbital energies, electron distribution, and dipole moments.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parameterized Model 3 (PM3), offer a computationally less intensive approach to quantum mechanical calculations. These methods use parameters derived from experimental data to simplify the calculations. researchgate.net For 1-Cyanoethyl 2-aminobenzoate (B8764639), these methodologies could provide a rapid initial assessment of its molecular geometry, heat of formation, and other electronic properties. They are particularly useful for screening large numbers of molecules or for studying large systems where more computationally expensive methods would be prohibitive. For instance, the AM1 method has been used to study complex reaction mechanisms, providing insights into activation energies and transition states. researchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.netnih.gov It offers a good balance between accuracy and computational cost. For 1-Cyanoethyl 2-aminobenzoate, DFT calculations using functionals like B3LYP in conjunction with basis sets such as 6-311++G** could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Determine thermodynamic properties such as enthalpy and Gibbs free energy.

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity and electronic transitions. researchgate.net

Generate molecular electrostatic potential (MEP) maps to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Studies on related anthranilate derivatives have successfully used methods like the G3(MP2)//B3LYP composite method to accurately estimate gas-phase enthalpies of formation. iaea.org

Exploration of Potential Energy Surfaces and Transition States

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. By exploring the PES of this compound, one could identify stable isomers (local minima), and more importantly, the transition states (saddle points) that connect them. chemrxiv.org Locating transition states is crucial for understanding the energy barriers of chemical reactions. Computational methods can be used to perform a transition state search to calculate the activation energy of a proposed reaction, providing insight into the reaction kinetics. technologynetworks.com

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the step-by-step investigation of a chemical reaction's mechanism. For this compound, this could involve modeling its synthesis, decomposition, or reactions with other molecules. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. chemrxiv.org This provides a detailed understanding of the reaction's feasibility and selectivity. For example, studies on other organic molecules have used DFT to screen possible reaction pathways and identify the most likely mechanism by comparing the energy barriers of different routes. chemrxiv.org

Applications As Key Intermediates and Building Blocks in Organic Synthesis

Role in the Preparation of Diverse Chemical Entities

There is currently no specific information available in the reviewed scientific literature detailing the role of 1-Cyanoethyl 2-aminobenzoate (B8764639) in the preparation of diverse chemical entities. General principles of organic synthesis suggest that the amino group could be a nucleophile or a precursor to a diazonium salt for further functionalization. The ester could undergo hydrolysis or transesterification, and the cyano group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to various heterocyclic systems. However, without specific examples, any discussion remains speculative.

Strategic Utility in Multi-Step Synthetic Sequences

The strategic utility of 1-Cyanoethyl 2-aminobenzoate in multi-step synthetic sequences is not documented in the available literature. In theory, it could serve as a bifunctional building block where the different reactive sites (amino, ester, cyano) are manipulated sequentially to construct more complex molecules. A hypothetical multi-step synthesis could involve the protection of the amino group, followed by transformation of the cyanoethyl group, and subsequent reaction at the ester or the deprotected amino group. The lack of concrete examples prevents a detailed analysis of its strategic utility.

Integration into One-Pot Reaction Methodologies

No specific instances of this compound being utilized in one-pot reaction methodologies have been found in the reviewed literature. One-pot reactions are highly valued for their efficiency, as they combine multiple reaction steps in a single flask, avoiding the isolation of intermediates. A molecule like this compound, with its multiple functional groups, could theoretically be a candidate for such reactions, where sequential additions of reagents could trigger a cascade of transformations. However, no published research demonstrates this application.

Precursor Development for Complex Organic Scaffolds

The development of this compound as a precursor for complex organic scaffolds is not described in the available scientific literature. Its structure suggests potential for the synthesis of fused heterocyclic systems, such as quinazolines or benzodiazepines, which are common scaffolds in medicinal chemistry. The formation of such scaffolds would likely involve intramolecular cyclization reactions, utilizing the amino group and a transformed cyanoethyl or ester group. Without experimental data, its role as a precursor remains a theoretical possibility.

Emerging Research Directions and Future Perspectives in the Chemistry of 1 Cyanoethyl 2 Aminobenzoate

Development of Green Chemistry Approaches for Synthesis

The historical production of aminobenzoic acid derivatives has often relied on multi-step chemical syntheses using petroleum-based precursors like benzene (B151609) or o-xylene, which involve toxic materials, high temperatures, and potential environmental pollutants. mdpi.comresearchgate.net A significant future direction is the development of green and sustainable synthesis routes that minimize waste and energy consumption.

Biosynthesis from Renewable Feedstocks: A primary focus of green chemistry is the shift from petrochemical feedstocks to renewable ones. Research has demonstrated that aminobenzoic acids (ABAs) can be produced through biosynthesis via the shikimate pathway, starting from simple carbon sources like glucose. mdpi.comresearchgate.net This biological route, utilizing engineered microorganisms, avoids the harsh conditions and hazardous reagents of traditional chemical synthesis. mdpi.com Future work will likely aim to engineer metabolic pathways specifically for the production of 2-aminobenzoic acid (anthranilic acid), the precursor to 1-Cyanoethyl 2-aminobenzoate (B8764639), and potentially integrate the subsequent esterification and cyanoethylation steps biocatalytically.

Environmentally Benign Solvents and Catalysts: Another key area is the replacement of conventional organic solvents with greener alternatives. A promising approach is the use of natural deep eutectic solvents (NADES), which are composed of naturally occurring compounds, for esterification reactions. jsynthchem.com These solvents are biodegradable, have low vapor pressure, and can enhance reaction rates. jsynthchem.com Combining these solvents with biocatalysts, such as immobilized enzymes, could lead to highly efficient and sustainable processes for synthesizing aminobenzoate esters.

| Aspect | Traditional Synthesis Approach | Emerging Green Chemistry Approach |

|---|---|---|

| Starting Materials | Petroleum-derived precursors (e.g., o-xylene, benzene). mdpi.comresearchgate.net | Renewable feedstocks (e.g., glucose). mdpi.comresearchgate.net |

| Key Processes | Catalytic oxidation, amidation with ammonia, treatment with sodium hypochlorite (B82951) under high temperature/pressure. mdpi.com | Microbial fermentation (e.g., using engineered E. coli) and enzymatic biotransformation. mdpi.compnas.org |

| Solvents | Volatile organic compounds (VOCs). | Aqueous media or Natural Deep Eutectic Solvents (NADES). jsynthchem.commdpi.com |

| Environmental Impact | Generation of toxic byproducts, high energy consumption, reliance on non-renewable resources. mdpi.comresearchgate.net | Reduced emissions, biodegradability, lower energy requirements, use of renewable resources. researchgate.netjsynthchem.com |

Design of Novel Catalytic Systems Utilizing Aminobenzoate Esters

Advances in catalysis are critical for improving the efficiency, selectivity, and sustainability of the synthesis of 1-Cyanoethyl 2-aminobenzoate. Future research will focus on creating sophisticated catalysts for the key chemical steps: esterification and cyanoethylation.

Heterogeneous Catalysts for Esterification: The esterification of 2-aminobenzoic acid is a crucial step. While traditional methods use homogeneous acid catalysts that are difficult to separate and recycle, emerging research focuses on novel solid acid catalysts. These include mesoporous materials and functionalized nanoparticles that offer high surface area, enhanced stability, and easy recovery. mdpi.comnih.govunimma.ac.id For instance, catalysts like TiFe₂O₄@SiO₂–SO₃H have shown high efficacy in esterification reactions and can be magnetically separated from the reaction mixture, simplifying purification and enabling reuse. nih.gov

Biocatalytic Approaches: Enzymes offer unparalleled selectivity under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are well-known for their ability to catalyze esterification. beilstein-journals.org Future work could involve immobilizing these enzymes in continuous flow reactors to develop highly efficient and scalable processes for producing the 2-aminobenzoate ester core. beilstein-journals.org

Catalysis of Cyanoethylation: The addition of the cyanoethyl group (cyanoethylation) is another area ripe for catalytic innovation. While traditional methods often use strong bases, research into milder and more selective catalysts is a key future direction. Organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been shown to be effective for related cyanation reactions and could be adapted for this purpose. whiterose.ac.uk The development of catalysts that can perform both esterification and cyanoethylation in a one-pot reaction would represent a significant leap in process efficiency.

| Catalyst Type | Example | Potential Application in Synthesis | Key Advantages |

|---|---|---|---|

| Heterogeneous Solid Acids | Sulfonated magnetic nanoparticles (e.g., TiFe₂O₄@SiO₂–SO₃H). nih.gov | Esterification of 2-aminobenzoic acid. | High reactivity, easy separation and recyclability, reduced corrosion. nih.gov |

| Biocatalysts (Enzymes) | Immobilized Lipases (e.g., CALB). beilstein-journals.org | Selective esterification under mild aqueous conditions. | High chemo- and regioselectivity, environmentally benign, operates at low temperatures. beilstein-journals.org |

| Organocatalysts | 1,4-diazabicyclo[2.2.2]octane (DABCO). whiterose.ac.uk | Cyanoethylation of the 2-aminobenzoate ester. | Metal-free, milder reaction conditions, high functional group tolerance. whiterose.ac.uk |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating chemical research. For a molecule like this compound, these methods offer a path to understanding and predicting its behavior without extensive, time-consuming experimentation.

Predicting Reaction Outcomes and Optimizing Conditions: Future research will increasingly use computational models to predict the feasibility and outcome of synthetic routes. By simulating reaction mechanisms and calculating transition state energies, researchers can identify the most efficient catalysts and optimal reaction conditions (temperature, pressure, solvent) before entering the lab. This approach, which can involve a combination of molecular and atomic descriptors, reduces waste and accelerates the discovery process. nih.gov

Understanding and Predicting Reactivity: The reactivity of this compound is determined by its unique combination of functional groups: the aromatic amine, the ester, and the nitrile. Advanced computational models based on quantum mechanics, such as Density Functional Theory (DFT), can predict electronic properties, bond strengths, and sites susceptible to nucleophilic or electrophilic attack. researchgate.net This knowledge is crucial for designing new reactions. Furthermore, predictive models can assess the potential for a molecule to form reactive metabolites, a key consideration in the development of pharmaceuticals and other biologically active compounds. cornell.edumdpi.com

| Computational Method | Application | Predicted Properties/Outcomes |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Reactivity analysis and mechanism elucidation. researchgate.net | Electron density, molecular orbital energies, reaction pathways, transition state structures. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or toxicity. nih.gov | Correlation of molecular descriptors (physicochemical, stereo-electronic) with biological effects. cornell.edu |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions. | Binding affinities, conformational changes, solvent effects. |

Exploration of New Chemical Transformations and Applications

While aminobenzoate esters have established uses, the specific structure of this compound presents unique opportunities for new chemical transformations and advanced applications.

Monomer for High-Performance Polymers: The bifunctional nature of the molecule (amine and ester groups) makes it a candidate for polymerization. Research into bio-based aromatics for high-performance plastics is a growing field. researchgate.net this compound could serve as a monomer for creating novel polyamides or polyimides. The presence of the nitrile group could impart unique properties to the resulting polymer, such as increased thermal stability, solvent resistance, or a site for post-polymerization modification.

Scaffold for Bioactive Molecules: Aminobenzoic acid derivatives are recognized as important "building blocks" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.netnih.govresearchgate.net The this compound scaffold can be elaborated through various reactions. The aromatic ring can be functionalized, the amine can be derivatized, and the nitrile group can be hydrolyzed, reduced, or converted into other heterocycles. This versatility allows for the creation of libraries of new compounds for screening as potential antimicrobial, anti-inflammatory, or cytotoxic agents. researchgate.netnih.gov

Intermediate in Complex Synthesis: The unique combination of functional groups makes this compound a potentially valuable intermediate in multi-step organic synthesis. The cyano group, in particular, is a versatile handle that can participate in cycloadditions, be converted to amines or carboxylic acids, or direct metallation reactions, opening pathways to complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyanoethyl 2-aminobenzoate, and how can reaction efficiency be quantified?

- Methodology : Utilize nucleophilic substitution reactions, where cyanoethyl groups are introduced via alkylation of 2-aminobenzoate derivatives. Monitor reaction progress using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate purification . Quantify yield via gravimetric analysis and confirm structural integrity using H NMR (e.g., characteristic peaks for cyanoethyl at ~2.5–3.0 ppm and aromatic protons at 6.5–8.0 ppm) .

Q. How can researchers ensure the purity of this compound for downstream applications?

- Methodology : Employ recrystallization in ethanol-water mixtures (70:30 v/v) to remove unreacted precursors. Validate purity using melting point analysis (literature comparison) and gas chromatography-mass spectrometry (GC-MS) to detect trace impurities (<0.1%) .

Q. What analytical techniques are critical for characterizing the stability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 40°C for 28 days. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare with known metabolites of 2-aminobenzoate derivatives .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., hydrolysis vs. oxidation) influence the degradation of this compound in biological systems?

- Methodology : Use isotopically labeled C-cyanoethyl groups to track degradation kinetics in simulated physiological conditions. Pair with density functional theory (DFT) calculations to predict reactive intermediates and validate experimentally via electron paramagnetic resonance (EPR) spectroscopy for radical detection .

Q. What strategies resolve contradictions in reported biological activity data for this compound across cell-based assays?

- Methodology : Systematically evaluate variables such as cell line specificity (e.g., HEK293 vs. HeLa), solvent carriers (DMSO vs. ethanol), and exposure duration. Perform dose-response curves (0.1–100 µM) with triplicate technical replicates and statistical analysis (ANOVA with Tukey’s post-hoc test) to identify confounding factors .

Q. How can researchers design experiments to probe the compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use liver microsomal assays with NADPH cofactors to monitor metabolite formation. Employ competitive inhibition studies with known CYP substrates (e.g., midazolam for CYP3A4) and quantify inhibition constants () using Lineweaver-Burk plots .

Methodological Considerations

- Data Presentation : Follow guidelines for scientific rigor, including raw data appendices (e.g., HPLC chromatograms, NMR spectra) and processed data in main text tables with error margins (SD/SE) .

- Ethical Compliance : For studies involving human-derived samples, ensure IRB approval with explicit inclusion/exclusion criteria and informed consent protocols .

- Statistical Validation : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes alongside p-values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.